molecular formula C24H25NO5S B11503432 N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methyl-2-(propan-2-yl)phenyl}benzamide

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methyl-2-(propan-2-yl)phenyl}benzamide

Cat. No.: B11503432
M. Wt: 439.5 g/mol
InChI Key: HUGWBWXSEQGXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents on the aromatic ring. Examples include:

Uniqueness

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-5-METHYL-2-(PROPAN-2-YL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H25NO5S

Molecular Weight

439.5 g/mol

IUPAC Name

N-[4-hydroxy-3-(4-methoxyphenyl)sulfonyl-5-methyl-2-propan-2-ylphenyl]benzamide

InChI

InChI=1S/C24H25NO5S/c1-15(2)21-20(25-24(27)17-8-6-5-7-9-17)14-16(3)22(26)23(21)31(28,29)19-12-10-18(30-4)11-13-19/h5-15,26H,1-4H3,(H,25,27)

InChI Key

HUGWBWXSEQGXMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=C(C=C2)OC)C(C)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.